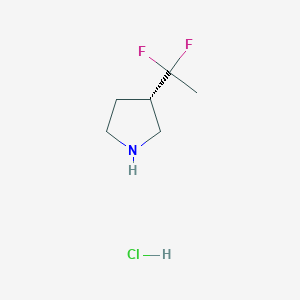
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 1,1-difluoroethylene and a suitable catalyst to introduce the difluoroethyl group onto the pyrrolidine ring . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield difluoroethylpyrrolidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
®-3-(1,1-difluoroethyl)pyrrolidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
3-(1,1-difluoroethyl)pyrrolidine: Lacks the hydrochloride component, which can affect its solubility and reactivity.
1,1-difluoroethylpyrrolidine: A simpler analog with fewer substituents, leading to different chemical and biological properties.
Uniqueness
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoroethyl group
Properties
CAS No. |
2664977-39-1 |
|---|---|
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
(3S)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
FFQCXQLGZUQWSH-JEDNCBNOSA-N |
Isomeric SMILES |
CC([C@H]1CCNC1)(F)F.Cl |
Canonical SMILES |
CC(C1CCNC1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















